

3-(Pyridin-2-yloxy)benzaldehyde molecular weight

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Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzaldehyde

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An In-depth Technical Guide to **3-(Pyridin-2-yloxy)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Pyridin-2-yloxy)benzaldehyde**, a versatile chemical intermediate. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its applications in research and drug development, with a focus on its potential role in modulating key signaling pathways.

Core Data and Properties

3-(Pyridin-2-yloxy)benzaldehyde is a bi-aryl ether with a molecular structure that makes it a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below.

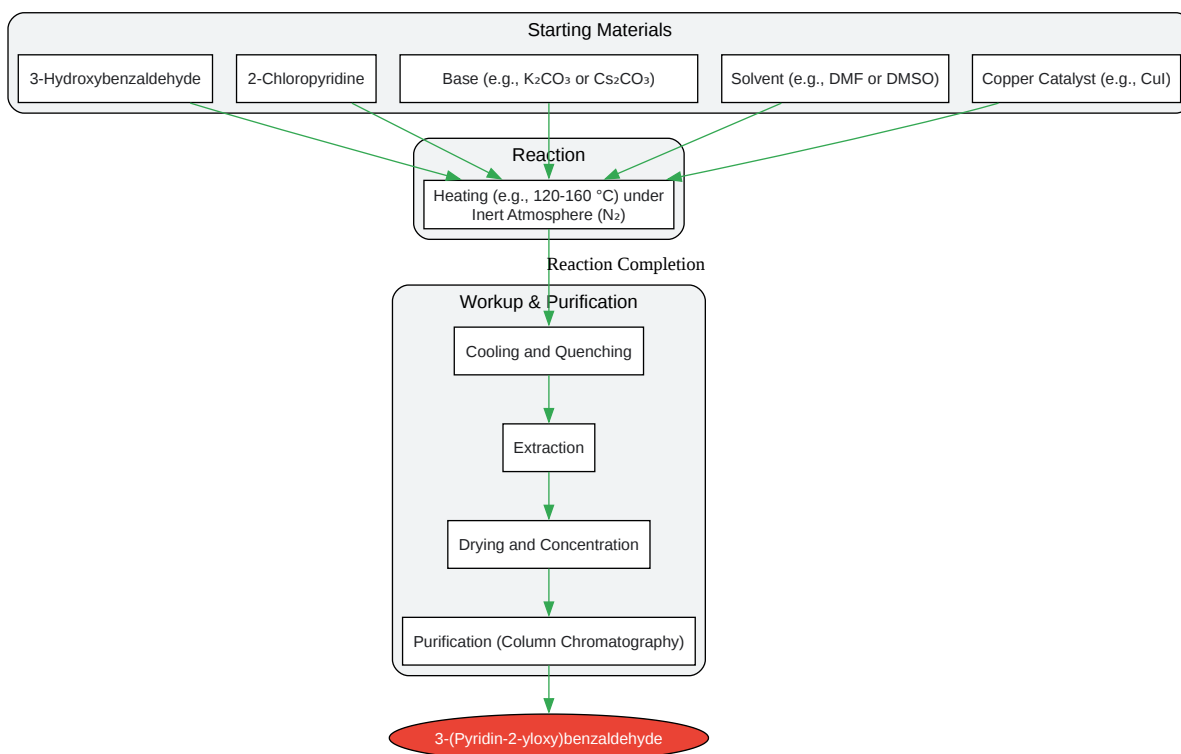
Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₉ NO ₂	[1][2]
Molecular Weight	199.21 g/mol	[1][2]
CAS Number	137386-78-8	[1][2]
Appearance	Yellow to light brown powder	[1]
Melting Point	115-120 °C	[1]
Purity (Typical)	≥ 96% (by HPLC)	[1]
Solubility	Soluble in organic solvents such as DMSO and DMF; insoluble in water.	[3][4]
Storage Conditions	2-8°C under an inert atmosphere	[2]

Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde

The synthesis of **3-(Pyridin-2-yloxy)benzaldehyde** is typically achieved via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.[5] This method involves the formation of a carbon-oxygen bond between an aryl halide and a phenol.

General Synthetic Workflow

The logical workflow for the synthesis, based on the Ullmann condensation, is depicted below. This process involves the coupling of 3-hydroxybenzaldehyde with 2-chloropyridine in the presence of a copper catalyst and a base.



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Caption: A generalized workflow for the Ullmann condensation synthesis of **3-(Pyridin-2-yloxy)benzaldehyde**.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **3-(Pyridin-2-yloxy)benzaldehyde**, adapted from general procedures for Ullmann-type diaryl ether synthesis.^{[2][6][7][8]}

Materials:

- 3-Hydroxybenzaldehyde
- 2-Chloropyridine
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
- Heat the reaction mixture to 140-160 °C with vigorous stirring.^[8]

- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-15 hours.[8]
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure **3-(Pyridin-2-yloxy)benzaldehyde**.

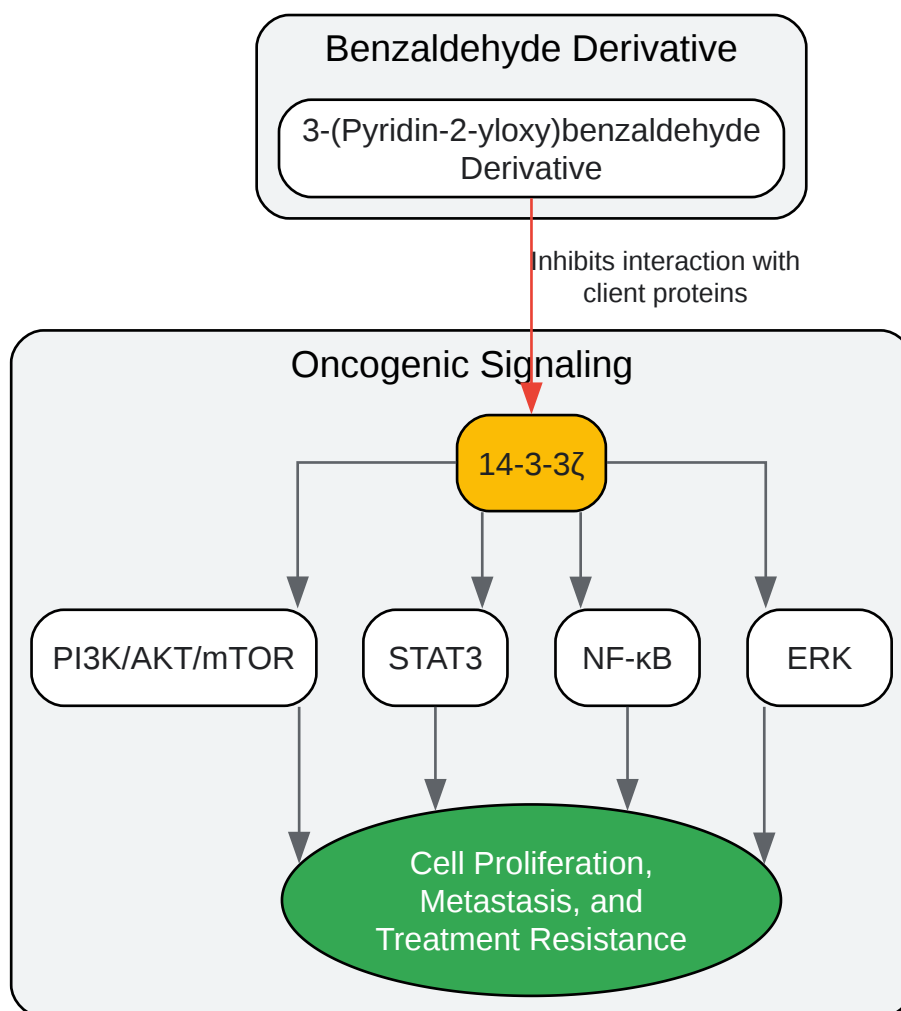
Applications in Drug Development and Research

3-(Pyridin-2-yloxy)benzaldehyde is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[9][10] The benzaldehyde functional group is a versatile handle for various chemical transformations, while the pyridin-2-yloxy moiety is a common feature in many biologically active compounds.

Derivatives of this compound are of interest in the development of therapeutic agents for neurological disorders and cancer.[9][10] The benzaldehyde core itself has been shown to have anticancer properties and can modulate key cellular signaling pathways.[11][12][13]

Potential Modulation of Cancer Signaling Pathways

Research on benzaldehyde and its derivatives has shown that they can interfere with oncogenic signaling networks.[13] A key mechanism involves the regulation of 14-3-3 ζ , a protein that acts as a signaling hub in cancer cells. By suppressing the interaction of 14-3-3 ζ with its client proteins, benzaldehyde derivatives can inhibit multiple pro-survival pathways.[13]



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Caption: Potential mechanism of action for benzaldehyde derivatives in cancer, involving the inhibition of 14-3-3 ζ and downstream signaling pathways.

Relevance in Neurological Disorders

Studies on other benzaldehyde compounds have indicated their potential to mitigate neuroinflammation and neuronal damage, which are hallmarks of neurodegenerative diseases like Alzheimer's.^{[14][15]} These effects may be mediated through the inhibition of pathways such as MAPKs, as well as pathways related to Tau protein phosphorylation and caspases.^{[14][15]} This suggests that derivatives of **3-(Pyridin-2-yloxy)benzaldehyde** could be explored for their neuroprotective properties.

Conclusion

3-(Pyridin-2-yloxy)benzaldehyde is a key chemical intermediate with a well-defined profile. Its synthesis is achievable through established organometallic chemistry techniques, and its molecular structure makes it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. This guide provides foundational information to support further research and development involving this versatile molecule.

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